![molecular formula C27H23N3O2 B302263 N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302263.png)
N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, studies have shown that it may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and physiological effects:
Studies have shown that N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide may have beneficial effects on the biochemical and physiological processes of the body. It has been shown to have antioxidant properties, which may help to protect against oxidative stress. It has also been shown to have anti-inflammatory effects, which may help to alleviate inflammation-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential applications in various fields of scientific research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are many future directions for the study of N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is the further investigation of its anticancer properties and its potential use as a therapeutic agent for cancer. Another direction is the exploration of its potential applications as a fluorescent probe for the detection of metal ions. Additionally, further studies may be conducted to better understand its mechanism of action and its potential applications in various fields of scientific research.
In conclusion, N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies may be conducted to better understand its potential applications and to develop it as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde, 3-methylphenylhydrazine, and 2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of acetic acid. The resulting compound is then purified using column chromatography.
Eigenschaften
Produktname |
N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C27H23N3O2 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-[(E)-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H23N3O2/c1-17-7-6-9-22(13-17)30-18(2)14-21(19(30)3)16-28-29-27(31)26-15-24-23-10-5-4-8-20(23)11-12-25(24)32-26/h4-16H,1-3H3,(H,29,31)/b28-16+ |
InChI-Schlüssel |
MEMGBOITYPWCSK-LQKURTRISA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |
SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
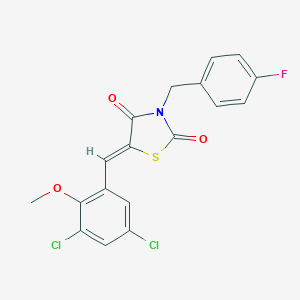
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)
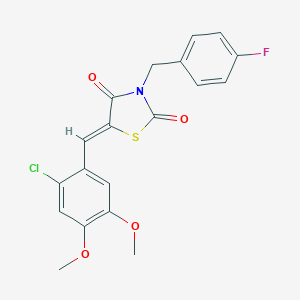
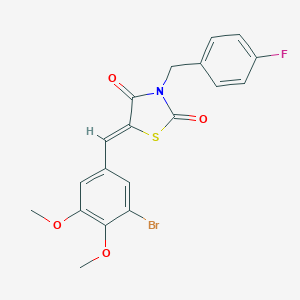
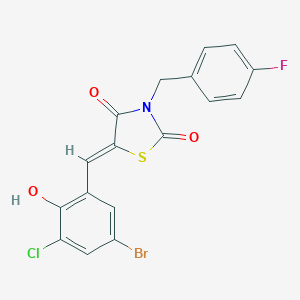
![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)
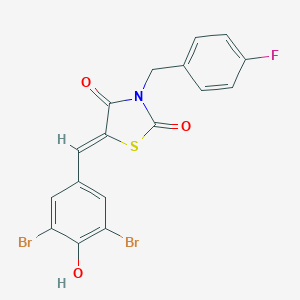

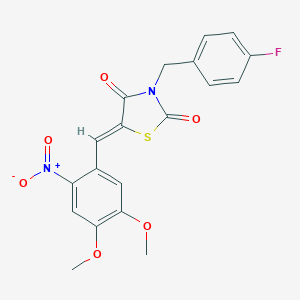

![3-(4-bromobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302201.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)